molecular formula C8H4F6OS2 B2991640 2,4-Bis[(trifluoromethyl)sulfanyl]phenol CAS No. 923105-19-5

2,4-Bis[(trifluoromethyl)sulfanyl]phenol

Cat. No.: B2991640
CAS No.: 923105-19-5
M. Wt: 294.23
InChI Key: NXKYFYVOGSFZQZ-UHFFFAOYSA-N
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Description

2,4-Bis[(trifluoromethyl)sulfanyl]phenol is a chemical compound with the molecular formula C8H4F6OS2 and a molecular weight of 294.24 g/mol It is characterized by the presence of two trifluoromethylsulfanyl groups attached to a phenol ring

Scientific Research Applications

2,4-Bis[(trifluoromethyl)sulfanyl]phenol has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for “2,4-Bis[(trifluoromethyl)sulfanyl]phenol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol typically involves the reaction of 2,4-dihydroxybenzene with trifluoromethylsulfanyl reagents under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base like potassium carbonate . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to achieve efficient and cost-effective production.

Chemical Reactions Analysis

2,4-Bis[(trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and alkylated phenol derivatives.

Mechanism of Action

The mechanism of action of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and biological activity. The phenolic hydroxyl group can also form hydrogen bonds with target molecules, contributing to its overall mechanism of action .

Comparison with Similar Compounds

2,4-Bis[(trifluoromethyl)sulfanyl]phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,4-bis(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6OS2/c9-7(10,11)16-4-1-2-5(15)6(3-4)17-8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKYFYVOGSFZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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